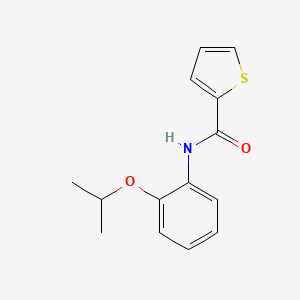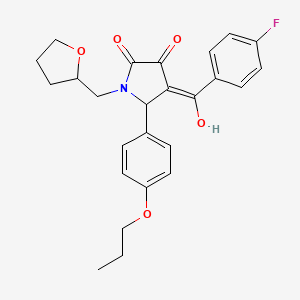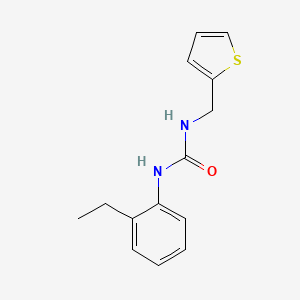![molecular formula C18H25N5O B5361600 N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5361600.png)
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide, also known as E7080 or Lenvatinib, is a small molecule tyrosine kinase inhibitor that is used in cancer treatment. It was developed by Eisai Co., Ltd. and received approval from the United States Food and Drug Administration (FDA) in 2015 for the treatment of thyroid cancer.
Mecanismo De Acción
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide exerts its anti-tumor effects by inhibiting multiple tyrosine kinases. VEGFR inhibition leads to the inhibition of angiogenesis, which is essential for tumor growth and metastasis. FGFR inhibition leads to the inhibition of tumor cell proliferation and survival. PDGFR inhibition leads to the inhibition of tumor cell migration and invasion. RET proto-oncogene inhibition leads to the inhibition of tumor cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a significant effect on tumor growth and metastasis. It inhibits angiogenesis, tumor cell proliferation, survival, migration, and invasion. It also induces tumor cell apoptosis. In addition, this compound has been shown to have a significant effect on the tumor microenvironment, including the immune system, stromal cells, and extracellular matrix.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide has several advantages for lab experiments. It has a high potency and selectivity for multiple tyrosine kinases, which makes it a valuable tool for studying the role of these kinases in cancer. It also has a low toxicity profile, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. It also has a high cost, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide research. One direction is to investigate its potential in combination therapy with other anti-cancer agents. Another direction is to investigate its potential in other types of cancer, such as breast cancer and prostate cancer. Additionally, there is a need for further studies to understand the molecular mechanisms underlying its anti-tumor effects and to develop biomarkers for patient selection and monitoring. Finally, there is a need for the development of more potent and selective tyrosine kinase inhibitors for the treatment of cancer.
Métodos De Síntesis
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide is synthesized using a multi-step process. The first step involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form 3,4-dimethylbenzoyl chloride. The second step involves the reaction of 3,4-dimethylbenzoyl chloride with 2-aminoethylamine to form N-(2-aminoethyl)-3,4-dimethylbenzamide. The third step involves the reaction of N-(2-aminoethyl)-3,4-dimethylbenzamide with 4-ethylamino-6-methyl-2-pyrimidinamine to form this compound.
Aplicaciones Científicas De Investigación
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including thyroid cancer, renal cell carcinoma, hepatocellular carcinoma, and non-small cell lung cancer. It has been shown to inhibit the activity of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and RET proto-oncogene. The inhibition of these tyrosine kinases leads to the inhibition of angiogenesis, tumor growth, and metastasis.
Propiedades
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-5-19-16-11-14(4)22-18(23-16)21-9-8-20-17(24)15-7-6-12(2)13(3)10-15/h6-7,10-11H,5,8-9H2,1-4H3,(H,20,24)(H2,19,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACGEPMHVZTJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5361535.png)
![2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5361540.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361543.png)


![4-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)piperazin-2-one](/img/structure/B5361584.png)

![N-ethyl-6-[2-(4-fluorophenyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5361594.png)
![3-{[2-(1-naphthoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5361599.png)
![6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole](/img/structure/B5361607.png)
![6-(methoxymethyl)-1-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5361612.png)

![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5361616.png)
![4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5361619.png)